molecular formula C26H25N5OS B2425524 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 922589-52-4

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

カタログ番号: B2425524
CAS番号: 922589-52-4
分子量: 455.58
InChIキー: PHGMQAKMQCIVKL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. This compound is a valuable pharmacological tool for elucidating the role of SYK in B-cell receptor signaling and Fc receptor activation in mast cells, neutrophils, and macrophages. Its high selectivity makes it particularly useful for dissecting SYK-dependent processes from those of other kinases in complex cellular environments. In research contexts, this inhibitor has been employed to investigate the pathogenesis of autoimmune disorders, allergic responses, and hematological malignancies, where SYK signaling is often dysregulated. Preclinical studies utilizing this compound have demonstrated its utility in exploring potential therapeutic strategies for B-cell lymphomas and chronic lymphocytic leukemia by inducing apoptosis and inhibiting proliferation in SYK-dependent cancer cell lines. The compound's cell-permeable nature allows for its use in cell-based assays to study downstream effects on key pathways like NF-κB and MAPK, providing critical insights into immune cell regulation and oncogenic signaling networks.

特性

IUPAC Name

4-methyl-2-phenyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5OS/c1-18-24(33-26(27-18)20-8-4-2-5-9-20)25(32)28-21-12-10-19(11-13-21)22-14-15-23(30-29-22)31-16-6-3-7-17-31/h2,4-5,8-15H,3,6-7,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMQAKMQCIVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide, identified by its CAS number 922589-52-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H25N5OSC_{26}H_{25}N_{5}OS, with a molecular weight of 455.6 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, and a piperidinyl group that may enhance its pharmacological properties.

PropertyValue
CAS Number922589-52-4
Molecular FormulaC26H25N5OS
Molecular Weight455.6 g/mol

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is involved in insulin signaling and can be targeted for diabetes treatment. Compounds like thiazole derivatives have shown promising PTP1B inhibitory activity, suggesting potential applications in metabolic disorders .
  • Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. The presence of the piperidinyl moiety may contribute to enhanced cytotoxic effects against tumors .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of similar thiazole compounds. For instance:

  • In vitro Studies : Compounds with thiazole structures have been tested against several cancer types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The results indicated significant antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range .

Inhibition of PTP1B

A specific study focused on thiazole derivatives reported that certain compounds exhibited strong inhibitory effects on PTP1B, with IC50 values around 6.37 µM for the most potent derivatives . This suggests that 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide could similarly interact with this target.

Case Studies

  • Case Study on Insulin Sensitivity : A study involving a series of thiazole derivatives demonstrated improved insulin sensitivity in diabetic models when administered in conjunction with PTP1B inhibitors. The tested compound showed promise in enhancing glucose uptake in muscle cells .
  • Antitumor Activity Assessment : In vivo studies using xenograft models indicated that compounds structurally similar to our target compound significantly reduced tumor growth rates compared to controls, underscoring their potential as anticancer agents .

科学的研究の応用

Insecticidal Activity

One of the prominent applications of this compound is its effectiveness as an insecticide . Research indicates that it operates by activating ryanodine receptors , which are crucial for regulating calcium channels involved in muscle contraction within insects. This mechanism disrupts normal nervous system function, leading to paralysis and death in target pest species. Studies have shown effectiveness against various insect pests from the orders Lepidoptera , Coleoptera , and Diptera .

Key Findings:

  • Target Pests: Effective against multiple insect pests.
  • Mechanism: Activates ryanodine receptors, disrupting calcium regulation.

Anticancer Potential

The compound also shows promise in anticancer applications. Thiazole derivatives have been widely studied for their ability to inhibit various cancer cell lines. In particular, compounds structurally related to 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide have demonstrated inhibitory effects on cancer cell proliferation.

Case Study:

In a study examining thiazole-pyridine hybrids, one derivative exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil , indicating potential for further development in cancer therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Research has indicated that modifications to the thiazole and phenyl groups can significantly influence biological activity.

Modification TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl, Br)Increased anticancer activity
Substituted phenyl groupsEnhanced insecticidal properties

化学反応の分析

Synthetic Routes and Key Reactions

The synthesis of 4-methyl-2-phenyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide involves multi-step protocols, often leveraging:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

  • Pyridazine Functionalization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 6-(piperidin-1-yl)pyridazin-3-yl group .

  • Carboxamide Coupling : Amide bond formation using carbodiimide-based coupling agents (e.g., HCTU, HOBt) between the thiazole-5-carboxylic acid and the aniline derivative .

Example Synthesis Pathway :

StepReaction TypeReagents/ConditionsYield*
1Thiazole ring formationThiourea + α-bromoketone, EtOH, reflux75–85%
2Pyridazine substitutionPiperidine, K₂CO₃, DMF, 80°C60–70%
3Buchwald-Hartwig aminationPd(dba)₂, Xantphos, Cs₂CO₃, toluene50–65%
4Carboxamide couplingHCTU, DIEA, DCM, rt80–90%
*Yields approximated from analogous syntheses in .

Thiazole Core

  • Electrophilic Substitution : Limited due to electron-withdrawing carboxamide group; reacts preferentially at C-4 methyl or C-2 phenyl positions under strong electrophiles (e.g., nitration) .

  • Oxidation : The methyl group at C-4 is susceptible to oxidation with KMnO₄/H₂SO₄, forming a carboxylic acid derivative.

Pyridazine-Piperidine Moiety

  • Nucleophilic Aromatic Substitution : Piperidine at C-6 of pyridazine can be replaced with other amines (e.g., morpholine) under microwave-assisted conditions .

  • Hydrolysis : Acidic cleavage of the piperidine group (HCl, 110°C) yields 6-hydroxypyridazin-3-yl derivatives.

Carboxamide Group

  • Hydrolysis : Forms thiazole-5-carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, EtOH) conditions .

  • Reduction : LiAlH₄ reduces the carboxamide to a primary amine, though this is rarely performed due to steric hindrance .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, with DSC showing an exothermic peak at 265°C.

  • Photodegradation : UV light induces cleavage of the thiazole-pyridazine bond, forming phenylthiazole and pyridazine fragments.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in acidic/basic media (t₁/₂ = 2–4 hrs at pH 1 or 13).

Catalytic and Metal-Mediated Reactions

  • Cross-Coupling : Pd-catalyzed C–N coupling with aryl halides modifies the phenyl group at C-2 (e.g., introducing electron-withdrawing substituents) .

  • Cycloaddition : Reacts with diazo compounds to form pyrazole-thiazole hybrids under Cu(I) catalysis .

Q & A

Q. Optimization Considerations :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for pyridazine functionalization .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during amidation .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Characterization Techniques :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiazole C5-carboxamide at δ ~165 ppm; pyridazine protons at δ 8.2–8.5 ppm) .
    • IR : Identify key functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S percentages (deviation <0.4% acceptable) .

Q. Advanced Purity Assessment :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .

What computational strategies are effective for predicting binding modes and optimizing bioactivity?

Q. Advanced Methodologies :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Key residues for hydrogen bonding include pyridazine N1 and thiazole C=O .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) to identify dynamic interactions .
  • QSAR modeling : Corrogate substituent effects (e.g., piperidine vs. morpholine) on IC₅₀ values using descriptors like logP and polar surface area .

Case Study :
Docking of analogous thiazole-carboxamides revealed that the piperidine-pyridazine moiety enhances hydrophobic interactions with kinase ATP pockets, while the 4-methylphenyl group reduces off-target binding .

How should researchers design experiments to resolve contradictory bioactivity data across studies?

Q. Methodological Framework :

  • Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hr incubation, 10% FBS) to rule out assay variability .
  • Off-target profiling : Screen against panels of related targets (e.g., kinase families) to identify selectivity drivers .
  • Metabolic stability assays : Compare hepatic microsomal half-lives (e.g., human vs. mouse) to contextualize in vivo discrepancies .

Q. Statistical Design :

  • Factorial DoE : Vary parameters (e.g., pH, temperature) to isolate factors affecting activity. Use ANOVA to identify significant variables (p <0.05) .
  • Replicate strategy : Perform triplicate measurements with independent synthetic batches to assess batch-to-batch variability .

What are the best practices for structure-activity relationship (SAR) studies on this scaffold?

Q. Key Modifications for SAR :

  • Thiazole substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C4 to enhance metabolic stability .
  • Pyridazine ring : Replace piperidine with smaller amines (e.g., pyrrolidine) to reduce steric hindrance .
  • Amide linker : Substitute N-phenyl with heteroaryl groups (e.g., pyridyl) to improve solubility .

Q. Data Interpretation :

  • Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors at thiazole C=O and pyridazine N) using MOE or Phase .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .

How can researchers leverage reaction design platforms to accelerate synthesis optimization?

Q. Advanced Tools :

  • ICReDD workflow : Combine quantum mechanics (e.g., DFT for transition states) with machine learning to predict optimal reaction conditions (solvent, catalyst) .
  • High-throughput experimentation (HTE) : Screen 96-well plates with varying catalysts (e.g., Pd, Cu), bases (K₂CO₃, Cs₂CO₃), and temperatures to map reactivity landscapes .

Case Example :
For pyridazine amidation, HTE identified DIPEA in DMF at 80°C as optimal for >90% yield, avoiding side-product formation observed with weaker bases .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Advanced Analytics :

  • LC-QTOF-MS : Identify oxidative metabolites (e.g., piperidine N-oxide) with accurate mass (<5 ppm error) .
  • Forced degradation : Expose compounds to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B) to simulate stress conditions .

Q. Stabilization Strategies :

  • Lyophilization : Store as lyophilized powders under argon to prevent hydrolysis .
  • Excipient screening : Add antioxidants (e.g., BHT) to buffer formulations for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。